4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1,3-benzodioxol-5-ylmethylene)amino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzodioxole moiety, a thiadiazole ring, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,3-benzodioxol-5-ylmethylene)amino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is the condensation reaction between 1,3-benzodioxole-5-carbaldehyde and 5-ethyl-1,3,4-thiadiazol-2-amine, followed by sulfonation with benzenesulfonyl chloride. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-[(1,3-benzodioxol-5-ylmethylene)amino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may be performed at elevated temperatures with acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives, depending on the nucleophile employed.
Scientific Research Applications
4-[(1,3-benzodioxol-5-ylmethylene)amino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential therapeutic applications, including anticancer and antimicrobial properties.
Medicine: Research focuses on its potential as a drug candidate, particularly in targeting specific enzymes or receptors.
Industry: It is investigated for use in material science, such as in the development of new polymers or as a component in electronic devices.
Mechanism of Action
The mechanism of action of 4-[(1,3-benzodioxol-5-ylmethylene)amino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular processes such as apoptosis or cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1,3-benzodioxol-5-ylmethylene)amino]-4H-1,2,4-triazole-3-thiol
- 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
- 4-benzo(1,3)dioxol-5-yl-butan-2-one
Uniqueness
Compared to similar compounds, 4-[(1,3-benzodioxol-5-ylmethylene)amino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzodioxole moiety, thiadiazole ring, and sulfonamide group collectively contribute to its versatility in various applications.
Properties
Molecular Formula |
C18H16N4O4S2 |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethylideneamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C18H16N4O4S2/c1-2-17-20-21-18(27-17)22-28(23,24)14-6-4-13(5-7-14)19-10-12-3-8-15-16(9-12)26-11-25-15/h3-10H,2,11H2,1H3,(H,21,22) |
InChI Key |
UWKIFKSLCNJJMG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.